REACTION_SMILES
|
[CH2:40]([N:41]([CH2:42][CH3:43])[CH2:44][CH3:45])[CH3:46].[Cl:14][C:15]([O:16][CH2:17][CH3:18])=[O:19].[F:20][c:21]1[cH:22][cH:23][c:24]([O:25][CH2:26][CH2:27][CH2:28][N:29]2[CH2:30][CH:31]([O:36][CH3:37])[CH:32]([NH2:35])[CH2:33][CH2:34]2)[cH:38][cH:39]1.[NH2:1][c:2]1[cH:3][c:4]([O:12][CH3:13])[c:5]([C:6](=[O:7])[OH:8])[cH:9][c:10]1[Cl:11]>>[NH2:1][c:2]1[cH:3][c:4]([O:12][CH3:13])[c:5]([C:6](=[O:8])[NH:35][CH:32]2[CH:31]([O:36][CH3:37])[CH2:30][N:29]([CH2:28][CH2:27][CH2:26][O:25][c:24]3[cH:23][cH:22][c:21]([F:20])[cH:39][cH:38]3)[CH2:34][CH2:33]2)[cH:9][c:10]1[Cl:11]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)Cl
|
Name
|
COC1CN(CCCOc2ccc(F)cc2)CCC1N
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC1CN(CCCOc2ccc(F)cc2)CCC1N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1cc(N)c(Cl)cc1C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
COc1cc(N)c(Cl)cc1C(=O)NC1CCN(CCCOc2ccc(F)cc2)CC1OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH2:40]([N:41]([CH2:42][CH3:43])[CH2:44][CH3:45])[CH3:46].[Cl:14][C:15]([O:16][CH2:17][CH3:18])=[O:19].[F:20][c:21]1[cH:22][cH:23][c:24]([O:25][CH2:26][CH2:27][CH2:28][N:29]2[CH2:30][CH:31]([O:36][CH3:37])[CH:32]([NH2:35])[CH2:33][CH2:34]2)[cH:38][cH:39]1.[NH2:1][c:2]1[cH:3][c:4]([O:12][CH3:13])[c:5]([C:6](=[O:7])[OH:8])[cH:9][c:10]1[Cl:11]>>[NH2:1][c:2]1[cH:3][c:4]([O:12][CH3:13])[c:5]([C:6](=[O:8])[NH:35][CH:32]2[CH:31]([O:36][CH3:37])[CH2:30][N:29]([CH2:28][CH2:27][CH2:26][O:25][c:24]3[cH:23][cH:22][c:21]([F:20])[cH:39][cH:38]3)[CH2:34][CH2:33]2)[cH:9][c:10]1[Cl:11]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)Cl
|
Name
|
COC1CN(CCCOc2ccc(F)cc2)CCC1N
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC1CN(CCCOc2ccc(F)cc2)CCC1N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1cc(N)c(Cl)cc1C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
COc1cc(N)c(Cl)cc1C(=O)NC1CCN(CCCOc2ccc(F)cc2)CC1OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH2:40]([N:41]([CH2:42][CH3:43])[CH2:44][CH3:45])[CH3:46].[Cl:14][C:15]([O:16][CH2:17][CH3:18])=[O:19].[F:20][c:21]1[cH:22][cH:23][c:24]([O:25][CH2:26][CH2:27][CH2:28][N:29]2[CH2:30][CH:31]([O:36][CH3:37])[CH:32]([NH2:35])[CH2:33][CH2:34]2)[cH:38][cH:39]1.[NH2:1][c:2]1[cH:3][c:4]([O:12][CH3:13])[c:5]([C:6](=[O:7])[OH:8])[cH:9][c:10]1[Cl:11]>>[NH2:1][c:2]1[cH:3][c:4]([O:12][CH3:13])[c:5]([C:6](=[O:8])[NH:35][CH:32]2[CH:31]([O:36][CH3:37])[CH2:30][N:29]([CH2:28][CH2:27][CH2:26][O:25][c:24]3[cH:23][cH:22][c:21]([F:20])[cH:39][cH:38]3)[CH2:34][CH2:33]2)[cH:9][c:10]1[Cl:11]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)Cl
|
Name
|
COC1CN(CCCOc2ccc(F)cc2)CCC1N
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC1CN(CCCOc2ccc(F)cc2)CCC1N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1cc(N)c(Cl)cc1C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
COc1cc(N)c(Cl)cc1C(=O)NC1CCN(CCCOc2ccc(F)cc2)CC1OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH2:40]([N:41]([CH2:42][CH3:43])[CH2:44][CH3:45])[CH3:46].[Cl:14][C:15]([O:16][CH2:17][CH3:18])=[O:19].[F:20][c:21]1[cH:22][cH:23][c:24]([O:25][CH2:26][CH2:27][CH2:28][N:29]2[CH2:30][CH:31]([O:36][CH3:37])[CH:32]([NH2:35])[CH2:33][CH2:34]2)[cH:38][cH:39]1.[NH2:1][c:2]1[cH:3][c:4]([O:12][CH3:13])[c:5]([C:6](=[O:7])[OH:8])[cH:9][c:10]1[Cl:11]>>[NH2:1][c:2]1[cH:3][c:4]([O:12][CH3:13])[c:5]([C:6](=[O:8])[NH:35][CH:32]2[CH:31]([O:36][CH3:37])[CH2:30][N:29]([CH2:28][CH2:27][CH2:26][O:25][c:24]3[cH:23][cH:22][c:21]([F:20])[cH:39][cH:38]3)[CH2:34][CH2:33]2)[cH:9][c:10]1[Cl:11]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)Cl
|
Name
|
COC1CN(CCCOc2ccc(F)cc2)CCC1N
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC1CN(CCCOc2ccc(F)cc2)CCC1N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1cc(N)c(Cl)cc1C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
COc1cc(N)c(Cl)cc1C(=O)NC1CCN(CCCOc2ccc(F)cc2)CC1OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |